molecular formula C21H26N4O4 B2982115 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 1705097-31-9

1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2982115
CAS No.: 1705097-31-9
M. Wt: 398.463
InChI Key: RLKZHTBVNFCGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound of interest is part of a broader family of compounds known for their versatile applications in scientific research, especially in the synthesis and characterization of novel organic molecules. For instance, derivatives similar to the compound have been synthesized for various purposes, including the study of their cytotoxic activities against cancer cells. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in medicinal chemistry and drug discovery processes Hassan, T. Hafez, & Souad A. Osman, 2014.

Antiallergic Activity

Compounds with similar structures have been evaluated for their antiallergic properties. Nohara et al. (1985) synthesized 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, demonstrating significant antiallergic activity. This indicates the potential application of such compounds in developing new antiallergic agents Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, & Y. Sanno, 1985.

Material Science and Crystallography

In the realm of material science and crystallography, derivatives of the compound have been utilized to explore the structural characteristics crucial for the synthesis of pharmaceuticals. Wang et al. (2017) reported X-ray powder diffraction data for a related compound, highlighting its importance as an intermediate in synthesizing the anticoagulant apixaban. This underscores the compound's relevance in understanding the crystalline structures of pharmaceutical intermediates Wang, Z. Suo, Y. Zhang, Q. Hou, & H. Li, 2017.

Antimicrobial and Antimycobacterial Activity

Research into the antimicrobial and antimycobacterial activities of related compounds reveals their potential in addressing infectious diseases. Sidhaye et al. (2011) synthesized nicotinic acid hydrazide derivatives, showcasing their effectiveness against mycobacterial strains. This suggests that compounds within this chemical family could contribute to developing new treatments for microbial infections R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-28-19-4-2-3-18(10-19)25-13-16(9-20(25)26)21(27)23-17-11-22-24(14-17)12-15-5-7-29-8-6-15/h2-4,10-11,14-16H,5-9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKZHTBVNFCGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.